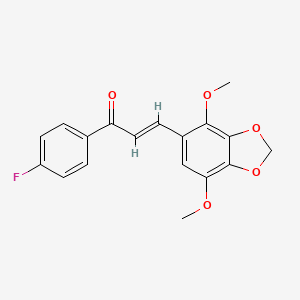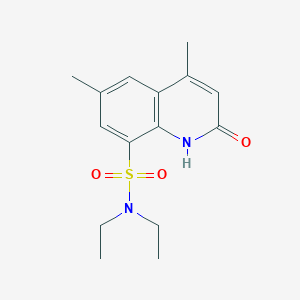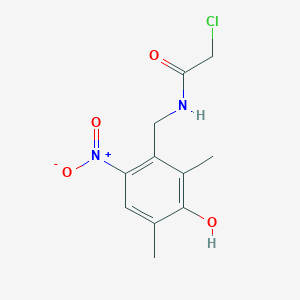
(2E)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1-(4-fluorophenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-1-(4-FLUOROPHENYL)PROP-2-EN-1-ONE is a synthetic organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-1-(4-FLUOROPHENYL)PROP-2-EN-1-ONE typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4,7-dimethoxy-2H-1,3-benzodioxole-5-carbaldehyde and 4-fluoroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions.
Industrial Production Methods
For industrial-scale production, the same Claisen-Schmidt condensation reaction can be employed, but with optimized reaction conditions to increase yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the chalcone to its corresponding dihydrochalcone.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Dihydrochalcones.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
The compound is used as a precursor in the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology
In biological research, it is studied for its potential anti-inflammatory, antioxidant, and anticancer properties.
Medicine
The compound is investigated for its therapeutic potential in treating diseases such as cancer, diabetes, and neurodegenerative disorders.
Industry
In the industrial sector, it is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The biological activity of (2E)-3-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-1-(4-FLUOROPHENYL)PROP-2-EN-1-ONE is primarily attributed to its ability to interact with various molecular targets such as enzymes, receptors, and DNA. It can modulate signaling pathways involved in inflammation, apoptosis, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(4-Hydroxy-3-methoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one
- (2E)-3-(4-Methoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one
- (2E)-3-(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)-1-phenylprop-2-en-1-one
Uniqueness
The presence of the 4,7-dimethoxy-2H-1,3-benzodioxole moiety and the 4-fluorophenyl group in (2E)-3-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-1-(4-FLUOROPHENYL)PROP-2-EN-1-ONE imparts unique electronic and steric properties, which can influence its reactivity and biological activity compared to other chalcones.
Properties
Molecular Formula |
C18H15FO5 |
|---|---|
Molecular Weight |
330.3 g/mol |
IUPAC Name |
(E)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1-(4-fluorophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C18H15FO5/c1-21-15-9-12(16(22-2)18-17(15)23-10-24-18)5-8-14(20)11-3-6-13(19)7-4-11/h3-9H,10H2,1-2H3/b8-5+ |
InChI Key |
HCRCDHQCNBHHLK-VMPITWQZSA-N |
Isomeric SMILES |
COC1=C2C(=C(C(=C1)/C=C/C(=O)C3=CC=C(C=C3)F)OC)OCO2 |
Canonical SMILES |
COC1=C2C(=C(C(=C1)C=CC(=O)C3=CC=C(C=C3)F)OC)OCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl [4-(diethylcarbamoyl)-2-methoxy-6-nitrophenoxy]acetate](/img/structure/B11470149.png)

![N-(4-chlorobenzyl)-5-{[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]methyl}-4,5-dihydro-1,2-oxazole-3-carboxamide](/img/structure/B11470159.png)
![7-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methoxyphenyl)-6,7-dihydro[1,2]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11470160.png)
![Methyl 6-[(cyclohexylamino)methyl]-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B11470186.png)
![7-(3-methoxyphenyl)-4-(4-methoxyphenyl)-3-methyl-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione](/img/structure/B11470187.png)
![5-Chloro-2-[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B11470188.png)
![N-(2-methoxy-5-methylphenyl)-2-[4-(morpholin-4-ylsulfonyl)phenoxy]acetamide](/img/structure/B11470192.png)
![2-fluoro-N-{3-methyl-2-[(2-methylpropanoyl)amino]phenyl}-5-(trifluoromethyl)benzamide](/img/structure/B11470200.png)
![2-{[5-cyclopentyl-1-(4-fluorophenyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B11470201.png)
![Propanoic acid, 2-(acetylamino)-3,3,3-trifluoro-2-[[2-(2-methoxyphenyl)ethyl]amino]-, ethyl ester](/img/structure/B11470206.png)
![N-[1-(4-methoxyphenyl)propan-2-yl]-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide](/img/structure/B11470223.png)
![5-[(4-methylpyridin-2-yl)amino]-2-phenyl-3-propyl-5-(trifluoromethyl)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B11470228.png)
